molecular formula C28H30N4O6S2 B2962672 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 534555-95-8

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2962672
CAS No.: 534555-95-8
M. Wt: 582.69
InChI Key: ZSNYQKMEAGGLOD-UHFFFAOYSA-N
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Description

This compound is a highly substituted thienopyridine derivative characterized by a fused bicyclic thieno[2,3-c]pyridine core. Key structural features include:

  • Ethyl carboxylate: At position 6, influencing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S2/c1-3-38-28(35)31-14-13-22-23(17-31)39-27(24(22)26(34)29-2)30-25(33)19-8-10-21(11-9-19)40(36,37)32-15-12-18-6-4-5-7-20(18)16-32/h4-11H,3,12-17H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNYQKMEAGGLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that combines various pharmacophores, suggesting a multifaceted mechanism of action.

Structural Overview

The compound consists of:

  • A dihydroisoquinoline moiety , which is often associated with neuroactive properties.
  • A sulfonamide group , known for its antibacterial and antitumor activities.
  • A thieno[2,3-c]pyridine core , which has been linked to various biological effects including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The sulfonamide group can inhibit certain enzymes, while the dihydroisoquinoline moiety may engage in receptor binding. These interactions may alter cellular signaling pathways, leading to various therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) have shown significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that related compounds can significantly decrease the proliferation of cancer cell lines at micromolar concentrations. The mechanism often involves cell cycle arrest and apoptosis induction .
  • Selectivity : These compounds tend to exhibit higher cytotoxicity against cancer cells compared to normal cells, highlighting their potential as selective anticancer agents .

Neuroprotective Effects

The dihydroisoquinoline structure is often associated with neuroprotective effects:

  • Neurotransmitter Modulation : This compound may influence neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases .
  • Cognitive Enhancement : Some derivatives have been studied for their ability to enhance cognitive function in preclinical models .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant inhibition of cell proliferation in colon cancer cell lines (HT-29 and LS180) after treatment with structurally similar compounds. The mechanism was linked to cell cycle arrest in the G1 phase .
Neuroprotective StudyInvestigated the effects of dihydroisoquinoline derivatives on cognitive function in animal models, showing improvements in memory retention and learning capabilities .

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) to explore their biological activities further:

  • Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity, including the use of catalytic methods for more efficient production .
  • Pharmacological Profiles : Preliminary pharmacological evaluations suggest that these compounds exhibit a range of activities from anti-inflammatory to antimicrobial properties .

Comparison with Similar Compounds

Comparison with Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (CAS 193537-14-3)

Structural Differences :

Feature Target Compound Ethyl 2-Amino-6-Boc-... (CAS 193537-14-3)
Position 2 substituent 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido Amino group (-NH2)
Position 3 substituent Methylcarbamoyl (-CONHCH3) Unsubstituted (hydrogen)
Position 6 substituent Ethyl carboxylate (-COOEt) Boc-protected amine (-Boc)
Core saturation 4,5-Dihydrothienopyridine 4,7-Dihydrothienopyridine

Functional Implications :

  • The sulfonyl-benzamido group in the target compound may enhance binding affinity to sulfhydryl-containing enzymes or receptors compared to the simpler amino group in CAS 193537-14-3 .
  • The Boc protection in CAS 193537-14-3 suggests utility in synthetic intermediates, whereas the ethyl carboxylate in the target compound may favor prodrug strategies.

Comparison with MFR-a and Methylofuran Derivatives

Key contrasts include:

  • Backbone: MFR derivatives utilize furanose or glutamic acid linkages, whereas the target compound employs a rigid thienopyridine scaffold.
  • Functional groups : MFR-a’s formyl group (critical for one-carbon transfer) is absent in the target compound, which instead prioritizes amide and carbamate functionalities.

Broader Context with Flavanol Monomers (e.g., Catechins)

Catechins (e.g., EGCG) and the target compound differ fundamentally:

  • Core structure : Catechins are flavan-3-ols with a benzopyran backbone, while the target compound is a sulfur-containing heterocycle .
  • Bioactivity : Catechins act as antioxidants, whereas the target compound’s sulfonyl and carbamoyl groups suggest protease or kinase modulation.

Q & A

Q. What synthetic strategies are effective for constructing the thieno[2,3-c]pyridine core in this compound?

The thieno[2,3-c]pyridine scaffold can be synthesized via cyclization reactions using precursors like ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine carboxylates. For example, Biginelli-like multicomponent reactions (MCRs) involving aldehydes, thioureas, and β-ketoesters have been employed to form similar heterocyclic systems . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. Post-synthetic modifications, such as sulfonylation of the dihydroisoquinoline moiety, require anhydrous conditions and catalysts like pyridine or DMAP to activate the sulfonyl chloride .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-MS with m/z accuracy <5 ppm) .
  • Multinuclear NMR: Assign peaks for diagnostic protons (e.g., methylcarbamoyl NH at δ 6.5–7.0 ppm in DMSO-d6) and verify stereochemistry via NOESY .
  • X-ray Crystallography: Resolve crystal structures to confirm bond lengths/angles, particularly for the sulfonamide and carbamoyl groups .

Q. What safety protocols are recommended for handling this compound during synthesis?

While specific safety data for this compound are limited, analogous sulfonamide-containing derivatives require:

  • Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during sulfonylation).
  • Waste disposal compliant with halogenated organic compound regulations .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structurally similar intermediates?

Contradictions often arise from solvent effects or dynamic processes (e.g., rotational isomerism in amides). Strategies include:

  • Variable-Temperature NMR: Identify coalescence temperatures for exchanging protons (e.g., NH groups in carbamoyl moieties) .
  • Computational Chemistry: Compare experimental 1H^1H/13C^{13}C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .
  • Isotopic Labeling: Use 15N^{15}N-labeled methylcarbamoyl groups to simplify splitting patterns .

Q. What methodologies optimize the sulfonylation step to improve yield and reduce side reactions?

Key parameters:

  • Catalyst Selection: Pyridine or DMAP enhances nucleophilicity of the dihydroisoquinoline amine .
  • Solvent Optimization: Polar aprotic solvents (e.g., DCM, THF) favor sulfonyl chloride activation.
  • Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation byproducts .
  • Reaction Monitoring: TLC (Rf 0.3–0.5 in ethyl acetate/hexane) or in-situ IR to track amine consumption .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

SAR strategies include:

  • Functional Group Variation: Replace the methylcarbamoyl group with urea or thiourea to assess hydrogen-bonding effects .
  • Isosteric Replacement: Substitute the dihydrothienopyridine core with pyrazolo[3,4-d]pyrimidine to evaluate ring tension impacts .
  • In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) and prioritize synthetic targets .

Q. What experimental designs (DoE) are suitable for optimizing reaction conditions in flow chemistry?

For continuous synthesis:

  • Factorial Design: Vary residence time, temperature, and catalyst loading to map yield surfaces .
  • Response Surface Methodology (RSM): Identify optimal parameters for sulfonylation (e.g., 40°C, 0.5 mL/min flow rate) .
  • Process Analytical Technology (PAT): Integrate inline FTIR or UV-vis to monitor intermediate formation .

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